molecular formula C13H10ClNO2S B13489387 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid

5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid

Cat. No.: B13489387
M. Wt: 279.74 g/mol
InChI Key: SFOFLNKVXMLHLT-UHFFFAOYSA-N
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Description

5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group attached to a 4-chlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the sulfanyl intermediate: The reaction begins with the preparation of the 4-chlorophenylmethyl sulfanyl intermediate. This can be achieved by reacting 4-chlorobenzyl chloride with sodium sulfide in the presence of a suitable solvent such as ethanol.

    Coupling with pyridine derivative: The sulfanyl intermediate is then coupled with a pyridine-2-carboxylic acid derivative under basic conditions. This step often involves the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfanyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylmethyl sulfanyl derivatives: Compounds with similar sulfanyl groups attached to different aromatic rings.

    Pyridine-2-carboxylic acid derivatives: Compounds with various substituents on the pyridine ring.

Uniqueness

5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is unique due to the combination of the 4-chlorophenylmethyl sulfanyl group and the pyridine-2-carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H10ClNO2S/c14-10-3-1-9(2-4-10)8-18-11-5-6-12(13(16)17)15-7-11/h1-7H,8H2,(H,16,17)

InChI Key

SFOFLNKVXMLHLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=CN=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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